molecular formula C15H22N2O2 B12546187 2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine CAS No. 672912-58-2

2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine

Cat. No.: B12546187
CAS No.: 672912-58-2
M. Wt: 262.35 g/mol
InChI Key: VGHGGMZKAOEEHB-UHFFFAOYSA-N
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Description

2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is an organic compound that features a pyridine ring substituted with a 2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]carbonyl} group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a suitable pyridine derivative. One common method involves the conjugate addition of ammonia to phorone, followed by a Wolff-Kishner reduction to yield 2,2,6,6-tetramethylpiperidine . This intermediate can then be reacted with a pyridine derivative under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like oxone or iodine.

    Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Oxone, iodine

    Reduction: Hydrazine, sodium borohydride

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylamines, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine exerts its effects is not fully understood. it is believed to interact with molecular targets through its pyridine ring and the steric hindrance provided by the tetramethylpiperidinyl group. These interactions can influence various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine is unique due to its combination of a pyridine ring and a sterically hindered piperidine group. This structure imparts distinct reactivity and stability, making it valuable for specific applications in organic synthesis and industrial chemistry.

Properties

CAS No.

672912-58-2

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-1-yl) pyridine-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-14(2)9-7-10-15(3,4)17(14)19-13(18)12-8-5-6-11-16-12/h5-6,8,11H,7,9-10H2,1-4H3

InChI Key

VGHGGMZKAOEEHB-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(N1OC(=O)C2=CC=CC=N2)(C)C)C

Origin of Product

United States

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